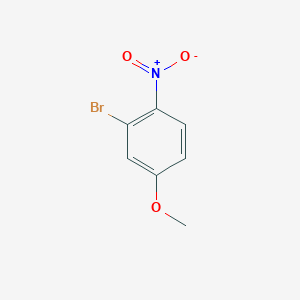

2-Bromo-4-methoxy-1-nitrobenzene

Beschreibung

Contextualization within Halogenated Nitroarene and Anisole (B1667542) Derivative Chemistry

The chemical identity of 2-Bromo-4-methoxy-1-nitrobenzene is defined by its inclusion in two significant classes of organic compounds: halogenated nitroarenes and anisole derivatives.

Halogenated Nitroarenes: This class of compounds features a nitro group and one or more halogen atoms attached to an aromatic ring. The nitro group is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. Halogenated nitroarenes are crucial intermediates in organic synthesis. organic-chemistry.org A key reaction is the selective reduction of the nitro group to an amino group, which can be achieved using reagents like hydrazine (B178648) hydrate (B1144303) with a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.orgnih.gov This transformation yields halogenated anilines, which are fundamental building blocks for a wide range of pharmaceuticals, dyes, and polymers. organic-chemistry.orgnih.gov The ability to perform this reduction while leaving the halogen atom intact is a significant advantage, allowing for subsequent cross-coupling reactions. organic-chemistry.org

Anisole Derivatives: Anisole (methoxybenzene) and its derivatives are characterized by the presence of a methoxy (B1213986) group on a benzene (B151609) ring. wikipedia.org The methoxy group is an electron-donating group and a powerful ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.org This directing effect is crucial in controlling the regioselectivity of synthetic routes. Anisole derivatives are widely used as precursors in the production of fragrances, pharmaceuticals, and agrochemicals. alfa-chemistry.com The ether linkage in anisole derivatives is generally stable but can be cleaved under specific conditions. alfa-chemistry.com In this compound, the methoxy group's electron-donating nature contrasts with the electron-withdrawing properties of the nitro and bromo groups, creating a unique electronic environment on the aromatic ring. cymitquimica.comcymitquimica.com

Significance as a Key Synthetic Intermediate in Complex Molecular Architectures

The strategic positioning of the bromo, methoxy, and nitro groups makes this compound a highly versatile synthetic intermediate. The distinct reactivity of each functional group allows for a series of selective transformations, enabling the construction of complex molecular frameworks.

The synthesis of this compound itself highlights the principles of electrophilic aromatic substitution. A common route involves the nitration of 4-bromoanisole (B123540). The methoxy group directs the incoming nitro group to the ortho position (position 2), while the bromine atom also directs it to the ortho and para positions. The strong activating and directing effect of the methoxy group typically leads to the desired 2-nitro product.

Once synthesized, the compound offers multiple reaction pathways:

Reduction of the Nitro Group: As mentioned, the nitro group can be selectively reduced to an amine (NH₂). This transformation yields 2-bromo-4-methoxyaniline, an intermediate where the newly formed amino group can undergo a wide array of reactions, such as diazotization followed by substitution (Sandmeyer reaction) or amide bond formation.

Nucleophilic Aromatic Substitution: The bromine atom can be replaced by various nucleophiles. The presence of the electron-withdrawing nitro group ortho to the bromine atom facilitates this type of reaction.

Further Electrophilic Substitution: Although the ring is generally deactivated by the nitro and bromo groups, the activating methoxy group can still direct further, albeit more difficult, electrophilic substitutions.

This multifunctionality makes this compound a valuable starting material in multi-step syntheses. For instance, it has been used in the synthesis of various heterocyclic compounds and as a precursor for molecules with potential applications in medicinal chemistry and materials science. The ability to sequentially and selectively modify the three functional groups provides chemists with a powerful tool for building molecular diversity from a relatively simple starting material.

| Substituent | Position | Electronic Effect | Directing Influence (for Electrophilic Aromatic Substitution) |

| -NO₂ | 1 | Strong Electron-Withdrawing | Meta-directing, Deactivating |

| -Br | 2 | Electron-Withdrawing (Inductive), Weakly Deactivating | Ortho-, Para-directing |

| -OCH₃ | 4 | Electron-Donating (Resonance), Activating | Ortho-, Para-directing |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-methoxy-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKPDLZQIABTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514165 | |

| Record name | 2-Bromo-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98447-30-4 | |

| Record name | 2-Bromo-4-methoxy-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 2 Bromo 4 Methoxy 1 Nitrobenzene

Established Synthetic Pathways to 2-Bromo-4-methoxy-1-nitrobenzene

Multi-Step Approaches from Basic Aromatic Precursors

A common and logical approach to the synthesis of this compound begins with readily available aromatic precursors like bromobenzene. This multi-step strategy involves a sequence of halogenation, methoxylation, and nitration reactions.

One illustrative pathway starts with the nitration of bromobenzene. The bromine atom on the benzene (B151609) ring is an ortho-para directing group, leading to the formation of a mixture of 1-bromo-2-nitrobenzene (B46134) and 1-bromo-4-nitrobenzene (B128438). pbworks.com The para isomer, 1-bromo-4-nitrobenzene, is the desired intermediate for the subsequent methoxylation step. The separation of these isomers is often achievable through methods like fractional crystallization, taking advantage of their different physical properties.

Following the isolation of 1-bromo-4-nitrobenzene, a nucleophilic aromatic substitution reaction can be performed to introduce the methoxy (B1213986) group. This is typically achieved by reacting 1-bromo-4-nitrobenzene with a methoxide (B1231860) source, such as sodium methoxide in methanol. The strongly electron-withdrawing nitro group facilitates this substitution, leading to the formation of this compound.

Alternatively, the synthesis can commence from 4-bromoanisole (B123540). nih.gov In this route, the methoxy group is already in place, and the subsequent step is the nitration of this precursor.

The success of multi-step syntheses of polysubstituted benzenes hinges on the careful control of regioselectivity. The order in which substituents are introduced is critical, as existing groups on the aromatic ring direct the position of incoming electrophiles.

In the synthesis of this compound, the directing effects of the bromo, methoxy, and nitro groups must be considered. Both the bromo and methoxy groups are ortho, para-directing, while the nitro group is a meta-director. When multiple directing groups are present, their combined influence determines the position of the next substitution.

For instance, in the nitration of 4-bromoanisole, the methoxy group is a stronger activating group than the bromine atom. Therefore, the methoxy group will primarily direct the incoming nitro group to the positions ortho to it. This leads to the desired this compound as the major product.

The reaction conditions for these polysubstitution reactions are crucial for maximizing the yield of the desired isomer and minimizing the formation of unwanted byproducts. Factors such as temperature, reaction time, and the choice of reagents and solvents are carefully optimized. For example, controlling the temperature during nitration is essential to prevent dinitration.

Decarboxylative Halogenation as a Preparative Route (e.g., from 5-methoxy-2-nitrobenzoic acid)

An alternative synthetic strategy involves the use of decarboxylative halogenation. nih.govacs.org This method provides a route to aryl halides from the corresponding carboxylic acids by cleaving a carbon-carbon bond. acs.org For the synthesis of this compound, a suitable precursor would be 5-methoxy-2-nitrobenzoic acid.

The decarboxylative halogenation process typically involves treating the carboxylic acid with a halogenating agent in the presence of a catalyst or promoter. The reaction proceeds via the loss of carbon dioxide and the introduction of a halogen atom at the position previously occupied by the carboxyl group. This method can be particularly useful when the required substitution pattern is difficult to achieve through direct electrophilic aromatic substitution. Research has shown that the presence of an ortho-nitro group can be critical for the success of this transformation. nih.gov

Nitration of 4-Methoxybromobenzene as an Aryl Bromide Precursor

A direct and efficient route to this compound is the nitration of 4-methoxybromobenzene, also known as 4-bromoanisole. nih.gov In this electrophilic aromatic substitution reaction, the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. libretexts.orgmasterorganicchemistry.comyoutube.com

The methoxy group (-OCH₃) is a strong activating and ortho, para-directing group, while the bromine atom is a deactivating but also ortho, para-directing group. The powerful activating effect of the methoxy group dominates, directing the incoming nitro group primarily to the positions ortho to it. This regioselectivity leads to the formation of this compound as the major product.

The reaction is typically carried out under controlled temperature conditions to prevent over-nitration and the formation of undesired byproducts. The product can then be isolated and purified using standard techniques such as recrystallization.

| Starting Material | Key Transformation | Product | Reference |

| Bromobenzene | Sequential Nitration and Methoxylation | This compound | pbworks.com |

| 4-Bromoanisole | Nitration | This compound | nih.gov |

| 5-Methoxy-2-nitrobenzoic acid | Decarboxylative Halogenation | This compound | nih.govacs.org |

| 4-Methoxybromobenzene | Nitration | This compound | nih.gov |

Industrial Scale Synthesis Considerations and Process Optimizations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization to ensure safety, cost-effectiveness, and high throughput. Key considerations include the selection of raw materials, reaction conditions, and purification methods.

For industrial-scale synthesis, the choice of starting materials is often dictated by cost and availability. Routes that utilize inexpensive and readily accessible precursors are generally favored. Process optimization efforts aim to maximize the yield and purity of the final product while minimizing waste generation and energy consumption.

This can involve a systematic investigation of reaction parameters such as temperature, pressure, catalyst loading, and reaction time. Statistical methods like Design of Experiments (DoE) can be employed to efficiently identify the optimal set of conditions. Furthermore, the development of continuous flow processes can offer advantages over traditional batch production, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality.

Scaling-Up Principles and Efficiency Analyses

The transition from laboratory-scale synthesis to larger, kilogram-scale production of this compound necessitates a focus on process safety, efficiency, and sustainability. A primary and common synthetic route involves the electrophilic aromatic substitution, specifically the nitration of 4-bromoanisole.

Core Reaction: The synthesis is typically achieved by treating 4-bromoanisole with a nitrating agent, commonly a mixture of concentrated nitric acid and sulfuric acid. The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group, while the bromine (-Br) atom is a deactivating but also ortho-, para-directing group. The powerful directing effect of the methoxy group preferentially guides the incoming nitro group (-NO₂) to the position ortho to it (C2), yielding the desired product.

Scaling-Up Considerations:

Thermal Management: Nitration reactions are highly exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of undesired byproducts. This often involves the use of jacketed reactors with controlled cooling and slow, monitored addition of the nitrating mixture.

Reagent Control: The ratio and concentration of nitric acid and sulfuric acid are crucial for reaction efficiency and selectivity. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Process Emissions and Waste Streams: The industrial synthesis of nitroaromatic compounds generates significant acidic waste streams that require careful neutralization and management before disposal. Adherence to green chemistry principles is important for sustainable production on a large scale. punagri.com

Continuous Flow Chemistry: For hazardous reactions like nitration, modern scaling-up strategies often employ continuous flow reactors instead of traditional batch processing. Flow chemistry offers superior heat and mass transfer, precise control over reaction parameters (temperature, residence time), and enhanced safety by minimizing the volume of hazardous material present at any given moment. This approach can lead to higher yields, better reproducibility, and a safer process. researchgate.net

| Parameter | Description | Importance in Scaling-Up |

|---|---|---|

| Starting Material | 4-Bromoanisole | Purity of starting material affects final product quality and yield. |

| Nitrating Agent | Mixture of concentrated HNO₃ and H₂SO₄ | Ratio and concentration control reaction rate and selectivity. |

| Temperature | Typically low to moderate (e.g., 0-25 °C) | Crucial for controlling exothermic reaction and minimizing side-product formation. |

| Reaction Time | Variable, monitored by TLC or GC | Ensures completion of reaction without product degradation. |

| Work-up | Quenching in ice water, extraction | Separates the organic product from the acidic aqueous phase. |

Advanced Purification Techniques for Process Streams (e.g., recrystallization, column chromatography)

After the synthesis and initial work-up, the crude this compound often contains unreacted starting materials or isomeric byproducts, necessitating advanced purification. The choice of technique depends on the scale of the operation and the required final purity.

Column Chromatography: For laboratory and medium-scale preparations, silica (B1680970) gel column chromatography is a highly effective method for isolating the desired product with high purity. rsc.org The crude mixture is loaded onto a column packed with a stationary phase (typically silica gel), and a mobile phase (eluent) is passed through the column. samacheerkalvi.guru Separation occurs based on the differential adsorption of the components to the silica gel.

Commonly used eluents are mixtures of nonpolar and moderately polar solvents. The polarity of the solvent system is optimized to achieve good separation between the product and impurities. For instance, mixtures of hexane (B92381) and ethyl acetate (B1210297) (EtOAc) are frequently employed. acs.org The process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Recrystallization: Recrystallization is a common technique for purifying solid compounds and is particularly suitable for large-scale industrial production due to its simplicity and cost-effectiveness. The principle involves dissolving the crude solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The desired compound crystallizes out in a pure form, while impurities remain dissolved in the mother liquor.

While specific solvent systems for this compound are not extensively documented in the provided literature, typical solvents for related aromatic compounds include ethanol, or mixed solvent systems like ethyl acetate/hexane. rsc.org The selection of an appropriate solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

| Technique | Stationary/Mobile Phase or Solvent | Principle of Separation | Typical Application |

|---|---|---|---|

| Flash Column Chromatography | Stationary: Silica Gel Mobile: Hexane/Ethyl Acetate mixtures (e.g., 10:1, 10:2) acs.org | Differential adsorption of components onto the stationary phase. | Lab to medium-scale purification requiring high purity. |

| Recrystallization | Single solvent (e.g., Ethanol) or mixed solvents (e.g., Ethyl Acetate/Hexane) rsc.org | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purification of solid products, highly scalable for industrial production. |

Retrosynthetic Analysis for the Elucidation of Precursor Relationships of this compound

Retrosynthetic analysis is a strategy used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the analysis focuses on the disconnection of the functional groups based on reliable and high-yielding chemical reactions.

The most logical disconnection is the bond between the aromatic ring and the nitro group (C-NO₂). This is because the introduction of a nitro group onto an activated aromatic ring is a standard and well-understood electrophilic aromatic substitution reaction.

Disconnection 1 (C-NO₂ bond): This disconnection suggests that the nitro group was added via a nitration reaction. This leads back to the immediate precursor, 4-bromoanisole .

This synthetic step is strategically sound due to the directing effects of the substituents on the 4-bromoanisole ring. The methoxy group is a powerful ortho-, para-director and an activating group, while the bromine atom is a weak deactivating group but also an ortho-, para-director. The strong activating nature of the methoxy group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to one of the positions ortho to it (C2 or C6). Since the para position (C4) is already blocked by bromine, the nitration occurs regioselectively at the C2 position.

Disconnection 2 (C-Br bond of 4-bromoanisole): The precursor 4-bromoanisole can be further disconnected to simplify the starting materials. A C-Br bond disconnection suggests that 4-bromoanisole can be synthesized from anisole (B1667542) via an electrophilic bromination reaction. The methoxy group of anisole would direct the incoming bromine to the para position, leading to the desired precursor.

Therefore, the retrosynthetic analysis reveals a straightforward, two-step synthetic pathway starting from the simple and readily available precursor, anisole.

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnect C-NO₂ bond: Leads to Precursor 1: 4-Bromoanisole (via Nitration)

Disconnect C-Br bond: Leads to Precursor 2: Anisole (via Bromination)

This analysis highlights a logical and efficient route for the synthesis of the target compound, relying on fundamental and predictable reactions in aromatic chemistry.

Reactivity and Mechanistic Investigations of 2 Bromo 4 Methoxy 1 Nitrobenzene

Aromatic Substitution Reaction Pathways

Electrophilic Aromatic Substitution (EAS) Dynamics

Electrophilic aromatic substitution (EAS) is a foundational reaction in organic chemistry where an electrophile replaces a substituent, typically a hydrogen atom, on an aromatic ring. numberanalytics.com The rate and regioselectivity of this reaction are profoundly influenced by the existing substituents on the ring.

The substituents on the benzene (B151609) ring of 2-Bromo-4-methoxy-1-nitrobenzene have competing effects on the reactivity of the aromatic ring towards electrophiles. The nitro group (-NO2) is a potent electron-withdrawing group, significantly deactivating the ring towards electrophilic attack. numberanalytics.comlibretexts.org This deactivation stems from both a strong resonance effect, which delocalizes electron density from the ring to the nitro group, and an inductive effect due to the high electronegativity of the nitrogen and oxygen atoms. minia.edu.egorganicchemistrytutor.com As a deactivating group, the nitro group directs incoming electrophiles to the meta position. minia.edu.eglibretexts.org

Conversely, the methoxy (B1213986) group (-OCH3) is an activating group. organicchemistrytutor.com Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. organicchemistrytutor.comyoutube.com This activating influence directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com The bromine atom, a halogen, is a weakly deactivating group due to its electronegativity, but it also directs incoming electrophiles to the ortho and para positions because of its ability to stabilize the intermediate carbocation through resonance. minia.edu.eglibretexts.org

The directing effects of the existing substituents determine the position of any subsequent functionalization on the aromatic ring. In this compound, the methoxy group is an ortho, para-director, while the nitro group is a meta-director. The bromine atom is also an ortho, para-director. minia.edu.eg

When considering further electrophilic substitution, the positions ortho and para to the strongly activating methoxy group are the most likely sites of reaction. However, the position para to the methoxy group is already occupied by the bromine atom. The positions ortho to the methoxy group are at C3 and C5. The nitro group at C1 will direct an incoming electrophile to the C3 and C5 positions (meta to itself). The bromine at C2 will direct to the C4 (occupied by the methoxy group) and C6 positions.

Therefore, the combined directing effects would likely favor substitution at the C3 and C5 positions. The specific outcome of reactions like halogenation, sulfonation, or nitration would depend on the precise reaction conditions and the interplay of steric and electronic factors.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.orgbyjus.com

The nitro group is a powerful activating group for SNAr reactions. wikipedia.orgbyjus.com Its strong electron-withdrawing nature makes the aromatic ring electron-deficient and thus more susceptible to attack by a nucleophile. masterorganicchemistry.com The nitro group is most effective at activating the ring when it is positioned ortho or para to the leaving group, as this allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance. byjus.comstackexchange.com In this compound, the nitro group is ortho to the bromine atom, which is the leaving group. This positioning strongly activates the ring for nucleophilic attack.

The bromine atom, while a leaving group, also contributes to the activation of the ring for nucleophilic attack through its inductive electron-withdrawing effect. cymitquimica.com

The activated nature of the aromatic ring in this compound allows the bromine atom to be displaced by a variety of nucleophiles. Common nucleophiles that can participate in these SNAr reactions include hydroxide (B78521) ions (OH⁻), alkoxides (like methoxide), and amines (such as piperidine).

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group (bromide ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org The presence of the nitro group ortho to the site of substitution is crucial for stabilizing the anionic intermediate, thereby facilitating the reaction. stackexchange.combohrium.com

Table of Reactivity in Nucleophilic Aromatic Substitution:

| Nucleophile | Product | Observations |

| Sodium methoxide (B1231860) | 4-(Methoxymethyl)-1-methyl-2-methoxybenzene | Methoxy group introduced with >85% yield. |

| Piperidine | 2-Piperidino-4-(methoxymethyl)-1-methylbenzene | Steric hindrance can reduce the reaction rate. |

| Potassium thiophenolate | 2-(Phenylthio)-4-(methoxymethyl)-1-methylbenzene | Catalytic systems can enhance selectivity. |

| Hydroxide ions | 2-Methoxy-5-nitrophenol | The bromine atom is replaced by a hydroxyl group. |

| Amines | N-substituted-2-methoxy-5-nitroanilines | The bromine atom is replaced by an amino group. |

Characterization and Stabilization of Meisenheimer Complex Intermediates

Nucleophilic aromatic substitution (SNAr) reactions involving this compound proceed through the formation of a key intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org This complex is formed by the addition of a nucleophile to the aromatic ring, which temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The presence of the strongly electron-withdrawing nitro group is crucial for the stabilization of this negatively charged intermediate. rsc.orgpressbooks.pub

The nitro group stabilizes the Meisenheimer complex by delocalizing the negative charge from the benzene ring onto its own oxygen atoms through resonance. pressbooks.publibretexts.org This delocalization makes the intermediate more stable and lowers the activation energy for its formation, which is often the rate-determining step of the SNAr reaction. masterorganicchemistry.com Structures in which the negative charge is transferred to the nitro group's oxygens are significant contributors to the resonance hybrid, enhancing the stability of the complex. libretexts.org In some cases, stable compounds that resemble these postulated reaction intermediates have been successfully isolated and characterized, providing strong evidence for the SNAr mechanism. masterorganicchemistry.comlibretexts.org

The stability of the Meisenheimer complex can be influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the substitution pattern on the aromatic ring. researchgate.net For this compound, the primary stabilizing factor is the para-nitro group, which effectively delocalizes the charge introduced by the attacking nucleophile.

Reduction Chemistry of the Nitro Functionality

The nitro group of this compound is readily reduced to an amino group (-NH₂), providing a synthetic route to valuable aniline (B41778) derivatives. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction, with the choice of method often depending on the desired selectivity and the presence of other functional groups. fiveable.memsu.edu

Catalytic Hydrogenation for Amine Derivative Formation

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. fiveable.memsu.edu This process typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. fiveable.me For the conversion of this compound to 2-bromo-4-methoxyaniline, common catalysts include palladium on carbon (Pd/C) or platinum (Pt). fiveable.me

The reaction is generally carried out in a solvent such as ethanol. Catalytic hydrogenation is often highly selective for the reduction of the nitro group, leaving other functional groups, such as the bromine atom and the methoxy group, intact. rsc.org However, under certain conditions, dehalogenation can be a competing side reaction. rsc.org The process is valued for its clean nature and high yields. chemicalbook.com

Chemical Reduction Strategies and Selectivity (e.g., using tin and hydrochloric acid)

Chemical reduction offers an alternative to catalytic hydrogenation for converting the nitro group to an amine. A classic and reliable method involves the use of a metal in an acidic medium, such as granulated tin (Sn) and hydrochloric acid (HCl). miracosta.edu This method is effective for the reduction of a wide range of nitroarenes. fiveable.me

In this process, the tin metal acts as the reducing agent, transferring electrons to the nitro group in the acidic environment provided by the HCl. The reaction proceeds through several intermediates before yielding the final amine product. fiveable.me While robust, this method is generally less selective than catalytic hydrogenation and may not be suitable for substrates with acid-sensitive functional groups. miracosta.edu Following the reduction, the reaction mixture is typically made basic to liberate the free amine from its ammonium (B1175870) salt. miracosta.edu Other chemical reducing agents, such as iron (Fe) in acidic medium, can also be employed. fiveable.me

| Reduction Method | Reagents | Typical Conditions | Selectivity and Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt | Ethanol solvent, room temperature, 1 atm H₂ | Generally high selectivity for the nitro group. Potential for dehalogenation under harsh conditions. rsc.org |

| Chemical Reduction | Sn, HCl | Reflux in aqueous HCl | Robust and effective method. Less selective and not suitable for acid-sensitive substrates. miracosta.edu |

| Chemical Reduction | Fe, HCl or Acetic Acid | Aqueous acid | An alternative to tin, also widely used for nitro group reduction. fiveable.me |

Cross-Coupling Reactions Involving the Bromine Atom

The bromine atom on the this compound ring serves as a versatile handle for forming new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation (e.g., in boronic acid synthesis)

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. gre.ac.ukrsc.org For this compound, the carbon-bromine bond can readily participate in this reaction, allowing for the synthesis of various biphenyl (B1667301) derivatives. rsc.orgajrconline.org

The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., K₃PO₄, Na₂CO₃), and a suitable solvent like tetrahydrofuran (B95107) (THF) or dioxane. beilstein-journals.orgnih.gov The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. ajrconline.org The reaction tolerates a wide range of functional groups, making it a highly versatile synthetic tool. gre.ac.uk In the context of this compound, coupling with various arylboronic acids can produce a library of substituted 4-methoxy-2-nitrobiphenyl compounds. nih.govacs.org

| Component | Example | Role in Reaction |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner, provides the carbon backbone. orgsyn.org |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner, provides the new carbon substituent. gre.ac.uk |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). rsc.orgnih.gov |

| Base | K₃PO₄, K₂CO₃, Na₂CO₃ | Activates the organoboron species and participates in the catalytic cycle. rsc.orgnih.gov |

| Solvent | THF, Dioxane, Toluene/Water | Solubilizes reactants and facilitates the reaction. ajrconline.orgbeilstein-journals.org |

Exploration of Other Palladium-Catalyzed Coupling Reactions for Functionalization

Beyond the foundational cross-coupling methods, the functionalization of this compound has been explored through a variety of other powerful palladium-catalyzed reactions. These methods open avenues to introduce diverse structural motifs, including carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of this aromatic building block. Research into Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions demonstrates the versatility of the C-Br bond in this compound for creating more complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. While direct coupling of this compound is feasible, a common and effective strategy involves its conversion into a more reactive boronic acid derivative. For instance, this compound can be reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to form (4-methoxy-2-nitrophenyl)boronic acid. This intermediate is then readily coupled with various aryl or vinyl halides. Studies on this boronic acid have shown its efficacy in synthesizing complex molecules, such as precursors for anticancer drugs. In a representative example, (4-methoxy-2-nitrophenyl)boronic acid was coupled with 4-bromoanisole (B123540), achieving a high yield of the biaryl product.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting aryl halides with terminal alkynes, a reaction co-catalyzed by palladium and copper complexes. organic-chemistry.orgmdpi.com While specific studies on this compound are not extensively detailed in readily available literature, the reactivity of structurally similar compounds provides valuable insight. For example, the Sonogashira coupling of 1-iodo-4-nitrobenzene (B147127) with a terminal alkyne has been shown to proceed with good efficiency, affording the desired product in 72% yield. researchgate.net Similarly, research on para-bromo nitrobenzene (B124822) highlights its viability as a substrate in these reactions. mdpi.com These examples suggest that the electron-withdrawing nitro group on the phenyl ring of this compound makes it a suitable candidate for Sonogashira coupling reactions. researchgate.net

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond. nih.gov The reaction is a powerful tool for vinylation of aromatic rings. The reactivity of this compound in this context can be inferred from studies on analogous compounds. Research on the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene (B11656) has demonstrated excellent outcomes. researchgate.net Under optimized conditions, including a palladium(II)-hydrazine complex catalyst, Na₂CO₃ as the base, and DMA as the solvent, a near-quantitative conversion of 99.87% was achieved. researchgate.net This high reactivity underscores the potential of this compound to participate effectively in Heck coupling reactions for the introduction of alkenyl substituents.

Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a premier method, enabling the coupling of aryl halides with a wide range of amine nucleophiles. organic-chemistry.orgrsc.org This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. While direct experimental data for this compound is limited, the behavior of related nitro-substituted aryl halides has been investigated. In some systems, nitro-substituted substrates like 1-iodo-4-nitrobenzene have been found to be challenging, yielding only trace amounts of the aminated product under certain conditions. nih.gov However, the successful coupling of other isomers, such as 1-bromo-3-methoxy-5-nitrobenzene, with various amines demonstrates that the reaction is highly dependent on the specific substrate, amine, ligand, and reaction conditions. researchgate.net The development of specialized ligands and catalyst systems continues to broaden the scope of the Buchwald-Hartwig reaction for electron-deficient aryl halides. semanticscholar.org

The table below summarizes the conditions and outcomes for these palladium-catalyzed reactions using this compound or its close structural analogs.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Suzuki Coupling (via boronic acid) | (4-Methoxy-2-nitrophenyl)boronic acid* | 4-Bromoanisole | Palladium Catalyst | K₂CO₃ | 92 | |

| Sonogashira Coupling | 1-Iodo-4-nitrobenzene | (4-(Octyloxy)phenyl)ethyne | Pd(PPh₃)₄ / CuI | Et₃N / THF | 72 | researchgate.net |

| Heck Reaction | 1-Bromo-4-nitrobenzene | Styrene | Dichloro-4-methoxy-N'-(3-nitrobenzylidene)benzohydrazide palladium(II) | Na₂CO₃ / DMA | 99.87 (Conversion) | researchgate.net |

| Buchwald-Hartwig Amination | 1-Iodo-4-nitrobenzene | Toluidine | Pd(OAc)₂ | K₃PO₄ | Trace | nih.gov |

Note: The Suzuki coupling example starts from the boronic acid derivative of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Methoxy 1 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 2-Bromo-4-methoxy-1-nitrobenzene, providing detailed information about the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals distinct signals corresponding to the aromatic and methoxy (B1213986) protons. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the precise assignment of each proton in the molecule.

The spectrum displays a singlet at 3.88 ppm, which is attributed to the three protons of the methoxy (-OCH₃) group. rsc.org In the aromatic region, three signals are observed. A doublet at 7.97 ppm with a coupling constant of J = 9.1 Hz corresponds to the proton ortho to the nitro group. rsc.org Another doublet appears at 7.21 ppm (J = 2.3 Hz), assigned to the proton positioned between the bromo and methoxy substituents. rsc.org Finally, a doublet of doublets at 6.91 ppm (J = 9.1, 2.2 Hz) is assigned to the proton ortho to the methoxy group. rsc.org The coupling patterns are consistent with the proposed substitution pattern on the benzene (B151609) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.97 | d | 9.1 | 1H | Aromatic H |

| 7.21 | d | 2.3 | 1H | Aromatic H |

| 6.91 | dd | 9.1, 2.2 | 1H | Aromatic H |

| 3.88 | s | - | 3H | -OCH₃ |

Spectrum recorded in CDCl₃ at 400 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The spectrum, recorded at 100 MHz in CDCl₃, shows seven distinct carbon signals, which aligns with the seven carbon atoms present in the structure of this compound.

The chemical shifts are indicative of the electronic environment of each carbon atom. The signal at 56.2 ppm is assigned to the methoxy group's carbon. rsc.org The aromatic carbons resonate in the range of 113.5 to 162.8 ppm. The carbon atom attached to the methoxy group is the most deshielded at 162.8 ppm due to the oxygen's electron-donating resonance effect. rsc.org The other signals are assigned as follows: 142.5 ppm (C-NO₂), 127.9 ppm (aromatic CH), 120.2 ppm (aromatic CH), 116.7 ppm (aromatic CH), and 113.5 ppm (C-Br). rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 162.8 | C-OCH₃ |

| 142.5 | C-NO₂ |

| 127.9 | Aromatic CH |

| 120.2 | Aromatic CH |

| 116.7 | Aromatic CH |

| 113.5 | C-Br |

| 56.2 | -OCH₃ |

Spectrum recorded in CDCl₃ at 100 MHz

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition Confirmation

High-Resolution Mass Spectrometry (HRMS) using MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) analysis provides a highly accurate mass measurement for the molecular ion. For this compound, the calculated monoisotopic mass for the molecular ion [M]⁺ (C₇H₆BrNO₃) is 230.9531 amu. rsc.org The experimentally observed mass was found to be 230.9529 amu, which is in excellent agreement with the calculated value. rsc.org This result unequivocally confirms the elemental composition of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Analysis for Functional Group Identification and Molecular Fingerprinting

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its key functional groups. The presence of a nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these bands are generally observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

The C-O stretching vibrations of the aryl-alkyl ether (methoxy group) would result in strong bands, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to produce a band in the lower frequency "fingerprint" region, generally between 500 and 600 cm⁻¹. The collection of these specific vibrational frequencies provides a unique molecular fingerprint for this compound, confirming the presence and connectivity of its constituent functional groups.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Bromo-4-Nitrobenzene (B128438) |

Application of Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection and Surface Interactions

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful analytical technique that provides significantly enhanced Raman signals from molecules adsorbed onto or in close proximity to a nanostructured metallic surface. This enhancement allows for the detection of analytes at very low concentrations, making SERS an invaluable tool for trace analysis and surface chemistry studies.

For this compound, SERS can provide detailed information about its vibrational modes and how they are perturbed upon interaction with a metallic substrate, typically silver or gold. The enhancement of the Raman signal is primarily attributed to two mechanisms: an electromagnetic enhancement due to the excitation of localized surface plasmons in the metallic nanostructures, and a chemical enhancement involving charge-transfer between the analyte and the metal surface.

The presence of the methoxy (-OCH3) and bromo (-Br) substituents will also influence the SERS spectrum. The C-O stretching and CH3 rocking modes of the methoxy group, as well as the C-Br stretching vibration, are expected to be observable. The orientation of the molecule on the SERS substrate can be inferred from the relative enhancement of different vibrational modes. For instance, if the molecule adsorbs onto the surface via the nitro group, the vibrational modes associated with this group would be expected to show the most significant enhancement.

Table 1: Predicted Prominent SERS Peaks for this compound and Their Tentative Assignments

| Predicted Raman Shift (cm⁻¹) | Tentative Vibrational Assignment | Expected Intensity Enhancement |

| ~1580-1610 | Aromatic C=C stretching | Moderate to High |

| ~1520-1540 | Asymmetric NO₂ stretching | High |

| ~1340-1360 | Symmetric NO₂ stretching | High |

| ~1250-1280 | Asymmetric C-O-C stretching (methoxy) | Moderate |

| ~1100-1150 | C-H in-plane bending | Moderate |

| ~800-850 | Ring breathing mode | Moderate |

| ~600-650 | C-Br stretching | Low to Moderate |

This table is predictive and based on characteristic group frequencies and SERS behavior of related nitroaromatic, methoxy-substituted, and brominated benzene derivatives.

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy is a surface-sensitive technique that measures the kinetic energy of electrons emitted from a sample when it is irradiated with photons. This technique provides direct information about the electronic structure of a material.

Ultraviolet Photoemission Spectroscopy (UPS) of Valence Band Features and Molecular Orbital Density of States

Ultraviolet Photoemission Spectroscopy (UPS) utilizes ultraviolet photons to probe the valence electronic states of a molecule. The resulting spectrum provides a map of the molecular orbital density of states, offering valuable insights into the bonding and electronic properties.

For this compound, the UPS spectrum would be a superposition of the contributions from the benzene ring and its substituents. The highest occupied molecular orbitals (HOMOs) are expected to be derived from the π-system of the benzene ring, with significant contributions from the p-orbitals of the oxygen atom in the methoxy group and the bromine atom. The electron-withdrawing nitro group will likely lower the energy of the molecular orbitals.

By comparing the UPS spectrum of this compound with those of benzene, nitrobenzene (B124822), anisole (B1667542) (methoxybenzene), and bromobenzene, the specific contributions of each functional group to the valence band structure can be disentangled. For instance, the introduction of the methoxy group is expected to introduce a new feature at a lower binding energy corresponding to the oxygen lone pair orbitals. The bromine atom will also contribute to the valence band through its 4p orbitals.

Table 2: Expected Features in the UPS Spectrum of this compound and Their Origins

| Binding Energy Range (eV) | Origin of Photoemission Features |

| 7.0 - 9.0 | Highest Occupied Molecular Orbitals (HOMOs) derived from benzene π-system and O, Br p-orbitals |

| 9.0 - 12.0 | Deeper π and σ molecular orbitals of the benzene ring |

| 12.0 - 15.0 | σ orbitals associated with C-C, C-H, C-O, C-N, and C-Br bonds |

| > 15.0 | Deeper lying σ orbitals |

This table provides an estimated range for the binding energies based on data from related substituted benzenes.

X-ray Photoelectron Spectroscopy (XPS) for Core-Level Binding Energies and Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) uses X-ray photons to eject core-level electrons. The binding energies of these core electrons are characteristic of the element and its chemical environment, making XPS an excellent tool for elemental analysis and for determining the chemical state of atoms in a molecule.

In the XPS analysis of this compound, we would expect to observe core-level peaks for carbon (C 1s), oxygen (O 1s), nitrogen (N 1s), and bromine (Br 3d). The precise binding energies of these peaks will be influenced by the electronegativity of the surrounding atoms.

The C 1s spectrum is expected to be complex, with contributions from the carbon atoms in the benzene ring, the carbon attached to the methoxy group, and the carbon bonded to the nitro group. These different chemical environments will result in slight shifts in their C 1s binding energies.

The N 1s peak for the nitro group is typically found at a high binding energy due to the strong electron-withdrawing nature of the two oxygen atoms. The O 1s spectrum will show contributions from the oxygen atoms in the nitro group and the oxygen atom in the methoxy group, which will appear at slightly different binding energies. The Br 3d spectrum will exhibit a characteristic doublet due to spin-orbit coupling (Br 3d5/2 and Br 3d3/2).

Table 3: Predicted Core-Level Binding Energies for this compound

| Element | Core Level | Predicted Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~285-288 | Multiple peaks corresponding to C-C/C-H, C-O, C-N, and C-Br environments |

| Oxygen | O 1s | ~532-534 | Peaks for O-C (methoxy) and O-N (nitro) |

| Nitrogen | N 1s | ~405-407 | Characteristic of the nitro (NO₂) group |

| Bromine | Br 3d | ~70-72 | Br 3d₅/₂ and Br 3d₃/₂ doublet indicative of C-Br bond |

These binding energy values are approximate and based on typical values for organic compounds containing these functional groups.

Computational and Theoretical Studies on 2 Bromo 4 Methoxy 1 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the behavior of molecules based on the principles of quantum mechanics. For 2-Bromo-4-methoxy-1-nitrobenzene, these calculations can elucidate the interplay of its functional groups—the electron-withdrawing nitro and bromo groups and the electron-donating methoxy (B1213986) group—on the electronic structure and geometry of the benzene (B151609) ring.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. By approximating the electron density, DFT can accurately determine the most stable three-dimensional arrangement of atoms (geometry optimization) and map the distribution of electrons within the molecule (electronic structure).

For this compound, DFT calculations would reveal the planarity of the benzene ring and the orientation of the nitro and methoxy groups. The electron-donating methoxy group and the electron-withdrawing nitro group can cause distortions in the benzene ring and affect bond lengths and angles. DFT studies on substituted nitrobenzenes have shown that the presence of both electron-donating and electron-withdrawing groups can lead to significant changes in the electronic properties of the molecule. researcher.lifeacs.org

Table 1: Representative DFT Calculated Bond Lengths and Angles for a Substituted Nitrobenzene (B124822)

| Parameter | Value |

| C-N bond length (Å) | 1.48 |

| N-O bond length (Å) | 1.23 |

| C-Br bond length (Å) | 1.90 |

| C-O (methoxy) bond length (Å) | 1.36 |

| O-N-O bond angle (°) | 124 |

| C-C-N bond angle (°) | 119 |

| Note: The data in this table is representative and based on DFT calculations of similar substituted nitrobenzene molecules. Actual values for this compound would require specific calculations. |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory of the second order (MP2) can provide more accurate predictions of electronic properties compared to DFT, albeit at a higher computational cost. These methods are particularly useful for studying systems where electron correlation effects are significant. For this compound, MP2 calculations could offer a more refined understanding of its electron distribution and polarizability.

Natural Bond Orbital (NBO) analysis is a technique used to study the interactions between orbitals within a molecule, providing a detailed picture of bonding and charge distribution. For this compound, NBO analysis can quantify the intramolecular charge transfer (ICT) from the electron-donating methoxy group to the electron-withdrawing nitro group through the π-system of the benzene ring. researchgate.netresearchgate.netnih.govnih.gov This charge transfer is a key factor in determining the molecule's reactivity and spectroscopic properties. The analysis can also reveal hyperconjugative interactions that contribute to the molecule's stability. Studies on similar "push-pull" systems have demonstrated significant ICT, which influences the molecule's nonlinear optical properties. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. stackexchange.com A smaller gap generally implies higher reactivity. stackexchange.com

For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the methoxy group and the benzene ring, while the LUMO is likely to be centered on the electron-deficient nitro group. researchgate.net The HOMO-LUMO gap can be used to predict the molecule's susceptibility to electrophilic and nucleophilic attack. wuxiapptec.com Various chemical reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies. researcher.life

Table 2: Representative FMO and Reactivity Descriptor Data for a Substituted Nitrobenzene

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

| Ionization Potential | 6.5 |

| Electron Affinity | 2.1 |

| Chemical Hardness | 2.2 |

| Chemical Softness | 0.45 |

| Electronegativity | 4.3 |

| Note: The data in this table is representative and based on calculations of similar substituted nitrobenzene molecules. Actual values for this compound would require specific calculations. |

Solvent Effects Modeling

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Solvent effects modeling is used to simulate how a solvent can alter a molecule's structure, stability, and reactivity.

Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), are an efficient way to incorporate the effects of a solvent in quantum chemical calculations. google.com In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium. google.com

For this compound, CPCM can be used to study how its properties change in different solvents. For instance, the polarity of the solvent can affect the extent of intramolecular charge transfer and the energies of the frontier molecular orbitals. researchgate.net This, in turn, can influence the molecule's reactivity in solution-phase reactions. researchgate.net By performing calculations in various solvents, it is possible to predict how reaction energies and activation barriers will be affected by the solvent environment.

Theoretical Insights into Reaction Mechanisms and Regioselectivity in Computational Studies of this compound

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate details of chemical reactions. In the context of this compound, these methodologies provide profound insights into its reactivity, particularly in substitution reactions. By modeling the electronic structure and energetic landscapes of reaction pathways, researchers can predict and understand the underlying factors that govern reaction outcomes.

Prediction of Charge Distribution and Transition States in Substitution Reactions

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in predicting the charge distribution across the this compound molecule. This distribution is fundamental to understanding its reactivity towards nucleophiles, a common reaction pathway for nitroaromatic compounds. The strong electron-withdrawing nature of the nitro group (-NO₂) significantly polarizes the aromatic ring, creating electron-deficient (electrophilic) centers that are susceptible to nucleophilic attack. Conversely, the methoxy group (-OCH₃) acts as an electron-donating group through resonance, while the bromine atom (-Br) has a more complex influence, being inductively withdrawing but also capable of some resonance donation.

Computational models can precisely quantify the partial charges on each atom of the aromatic ring. This analysis typically reveals that the carbon atoms ortho and para to the nitro group bear the most significant positive charge, making them the most likely sites for nucleophilic attack. In the case of this compound, the carbon atom bonded to the bromine (C2) and the carbon at position 6 are ortho to the nitro group, while the carbon bonded to the methoxy group (C4) is para. The interplay between the activating nitro group and the deactivating (or weakly activating) methoxy and bromo substituents creates a nuanced reactivity profile.

Furthermore, computational chemistry allows for the mapping of the entire reaction coordinate for a substitution reaction, including the identification and characterization of transition states. For a nucleophilic aromatic substitution (SNAr) reaction, this involves the formation of a high-energy intermediate known as a Meisenheimer complex. libretexts.org Theoretical calculations can determine the geometry and energy of this intermediate, as well as the transition states leading to and from it. The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that dictates the reaction rate.

Below is a hypothetical data table illustrating the kind of information that can be gleaned from such computational studies, showcasing the predicted partial charges and the calculated activation energies for nucleophilic attack at different positions on the ring.

| Carbon Atom | Predicted Partial Charge (arbitrary units) | Proposed Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| C2 (ortho to -NO₂) | +0.35 | Substitution of Bromine | 22.5 |

| C6 (ortho to -NO₂) | +0.32 | Substitution of Hydrogen | 35.8 |

| C4 (para to -NO₂) | +0.28 | Substitution of Methoxy | 31.2 |

Note: The values in this table are illustrative and intended to represent the type of data generated from computational studies.

Computational Elucidation of Chemoselectivity and Regioselectivity in Complex Reaction Systems

In more complex reaction systems where multiple reaction pathways are possible, computational studies are invaluable for elucidating the factors that control chemoselectivity (which functional group reacts) and regioselectivity (where on a molecule the reaction occurs). For this compound, a key question in substitution reactions is which of the substituents—bromo, methoxy, or a hydrogen atom—is displaced by an incoming nucleophile.

Theoretical models can explore the energy profiles for each of these potential substitution reactions. By calculating the activation energies for the attack of a given nucleophile at the carbon atoms bearing the bromo, methoxy, and hydrogen substituents, a clear picture of the most favorable reaction pathway emerges. The reaction with the lowest activation energy barrier will be the kinetically preferred pathway.

The regioselectivity is largely dictated by the stability of the intermediate Meisenheimer complex. The negative charge that develops on the aromatic ring in this intermediate is stabilized by the electron-withdrawing nitro group. The extent of this stabilization depends on the position of the attack relative to the nitro group. Computational analyses consistently show that intermediates where the negative charge can be effectively delocalized onto the nitro group (i.e., from attack at the ortho and para positions) are significantly more stable.

In the case of this compound, nucleophilic attack at the C2 position (leading to the substitution of the bromine atom) results in an intermediate where the negative charge is stabilized by the adjacent nitro group. Similarly, attack at the C4 position (displacing the methoxy group) also allows for charge delocalization onto the para-positioned nitro group. The relative energies of these two pathways will determine the ultimate regioselectivity. The nature of the leaving group also plays a crucial role, with bromide generally being a better leaving group than methoxide (B1231860).

The following table provides a hypothetical comparison of the thermodynamics and kinetics for different substitution pathways, as would be determined by computational analysis.

| Reaction Pathway | Leaving Group | Relative Transition State Energy (kcal/mol) | Relative Intermediate Stability (kcal/mol) | Predicted Major Product |

| Pathway A | Br⁻ | 0.0 | 0.0 | Yes |

| Pathway B | CH₃O⁻ | +8.7 | +6.5 | No |

| Pathway C | H⁻ | +13.3 | +11.2 | No |

Note: The values in this table are illustrative and represent the comparative data that computational studies would provide, with lower relative energies indicating a more favorable pathway.

Through such detailed computational elucidation, a comprehensive understanding of the factors governing the chemoselectivity and regioselectivity in reactions involving this compound can be achieved, guiding synthetic strategies and the design of new chemical transformations.

Applications in Advanced Organic Synthesis and Material Science Utilizing 2 Bromo 4 Methoxy 1 Nitrobenzene

Role as a Versatile Building Block for Diverse Organic Scaffolds

The distinct electronic nature of the substituents on the benzene (B151609) ring of 2-bromo-4-methoxy-1-nitrobenzene makes it an ideal starting material for constructing a wide array of organic structures. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro and bromo groups allows for regioselective reactions, enabling chemists to build complex molecular architectures with high precision.

Synthesis of Fine Chemicals and Specialty Organic Materials

This compound is a valuable intermediate in the production of fine chemicals and specialty organic materials. Its utility stems from the ability to selectively transform its functional groups. For instance, the nitro group can be reduced to an amine, while the bromine atom can participate in various cross-coupling reactions or be displaced by nucleophiles.

One notable application is in the synthesis of heterocyclic compounds. For example, it has been used in a one-pot, microwave-assisted synthesis of 9-methoxynaphtho[1,2-b]benzofuran. In this reaction, the bromine and nitro groups dictate the regioselectivity of the cyclization process. The compound is also a key intermediate for producing a range of specialty chemicals, including those used in the cosmetic and pharmaceutical industries. jayfinechem.com

Precursor for Boronic Acid Derivatives in Modular Cross-Coupling Methodologies

In the realm of modern organic synthesis, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for constructing carbon-carbon bonds. gre.ac.ukrsc.org this compound serves as a direct precursor to (4-Methoxy-2-nitrophenyl)boronic acid, a crucial reagent in these transformations.

The synthesis involves the reaction of this compound with a diboron (B99234) ester in the presence of a palladium catalyst. The resulting boronic acid derivative can then be coupled with various aryl or vinyl halides to create complex biaryl structures, which are common motifs in many biologically active molecules and functional materials. The presence of the nitro and methoxy groups on the boronic acid can influence the electronic properties of the final product.

Table 1: Synthesis of (4-Methoxy-2-nitrophenyl)boronic acid

| Step | Reagents | Product | Application |

| Borylation | This compound, bis(pinacolato)diboron (B136004), Palladium catalyst | (4-Methoxy-2-nitrophenyl)boronic acid pinacol (B44631) ester | Intermediate |

| Coupling | (4-Methoxy-2-nitrophenyl)boronic acid, Aryl/Vinyl Halide, Palladium catalyst, Base | Biaryl compounds | Suzuki-Miyaura Cross-Coupling |

Derivatization Strategies for Novel Functional Materials

The functional groups on this compound provide handles for derivatization, enabling the synthesis of new materials with tailored properties for specific applications in material science.

Development of Materials with Tailored Electronic or Optical Properties

The inherent electronic properties of this compound, arising from its combination of electron-donating and electron-withdrawing groups, make it an attractive building block for materials with specific electronic and optical characteristics. These properties can be fine-tuned through chemical modification.

Research has explored the grafting of benzene derivatives, including nitro-, bromo-, and methoxybenzene, onto silicon surfaces to engineer their electronic properties. acs.org Such modifications can passivate interface states and alter the electron affinity of the silicon, which is crucial for the development of semiconductor devices. acs.org By incorporating this compound into larger molecular structures or polymers, it is possible to create materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic transistors.

Synthesis of Bioactive Molecule Intermediates for Drug Discovery Efforts

The structural motif of this compound is found within various biologically active compounds, and it serves as a key intermediate in the synthesis of potential drug candidates.

Its derivatives have been investigated for a range of therapeutic applications. For example, studies have shown that amino derivatives, synthesized through the reduction of the nitro group in compounds like this compound, can exhibit significant cytotoxicity against cancer cell lines. This makes it a valuable precursor for developing new anti-cancer agents. Furthermore, research into 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives has revealed promising analgesic, antifungal, antibacterial, and antiproliferative activities. nih.gov

The interaction of these types of molecules with biological targets is a key area of research. For instance, some derivatives have been shown to interact with enzymes like cytochrome P450, which can influence drug metabolism and is a critical consideration in drug development. The ability to synthesize a variety of derivatives from this compound allows for the exploration of structure-activity relationships, a fundamental aspect of medicinal chemistry.

Table 2: Bioactive Applications of this compound Derivatives

| Derivative Class | Synthetic Transformation | Potential Biological Activity |

| Amino derivatives | Reduction of the nitro group | Anticancer |

| Thiazolylbenzohydrazides | Multi-step synthesis | Analgesic, Antifungal, Antibacterial, Antiproliferative |

Environmental and Process Chemistry Considerations for Nitroaromatics

Strategies for Minimizing Process Emissions and Optimizing Waste Streams in Industrial Synthesis

The manufacturing of 2-Bromo-4-methoxy-1-nitrobenzene, like other nitroaromatic compounds, involves chemical reactions that can generate emissions and waste streams requiring careful management. A primary synthesis route involves the nitration of 2-bromo-4-methoxybenzene using a mixture of nitric acid and sulfuric acid. Another method is the reaction of 4-bromo-2-fluoro-1-nitrobenzene (B105774) with sodium methoxide (B1231860). nih.gov Both processes have the potential for atmospheric emissions and the generation of liquid and solid waste.

Minimizing Process Emissions:

Process emissions can be gaseous, liquid, or solid. For nitroaromatic synthesis, key emission sources include reactor vents, storage tank vents, and fugitive leaks from equipment. Strategies to minimize these include:

Vapor Recovery Systems: Contaminated air streams from reactors and storage tanks can be passed through activated charcoal to adsorb volatile organic compounds (VOCs) before they are released into the atmosphere.

Thermal Treatment: Waste gases can be directed to a thermal treatment plant where nitroaromatic compounds are converted to less harmful substances like nitrogen oxides, which can then be scrubbed.

Closed-Loop Systems: Conducting reactions in closed systems is a fundamental strategy to prevent the escape of volatile reactants and products.

Optimized Reaction Conditions: Careful control of reaction parameters such as temperature and reactant ratios can minimize the formation of volatile byproducts. For instance, in the nitration of 2-bromo-4-methoxybenzene, controlling the temperature helps to avoid over-nitration and the formation of unwanted side products.

Optimizing Waste Streams:

The waste streams from the synthesis of this compound can contain unreacted starting materials, acid catalysts, and various byproducts. For example, the synthesis may lead to isomers and di-brominated compounds as impurities. Optimization of these waste streams focuses on reduction, recycling, and treatment.

Recycling of Reagents: Where feasible, unreacted starting materials and catalysts should be recovered and recycled back into the process. For example, spent acids can be re-concentrated and reused.

Waste Stream Segregation: Separating different types of waste at the source allows for more targeted and efficient treatment. For instance, aqueous waste containing acids should be handled separately from organic solvent waste.

Advanced Oxidation Processes (AOPs): For aqueous waste containing dissolved nitroaromatics, AOPs are a powerful treatment method. scispace.commostwiedzy.plkirj.eeconicet.gov.ar These processes generate highly reactive hydroxyl radicals that can break down the aromatic ring, leading to mineralization. Common AOPs include:

Fenton's Reagent: This process uses a mixture of hydrogen peroxide and an iron catalyst to generate hydroxyl radicals. It has been shown to be effective in degrading nitrobenzene (B124822). scispace.com

Ozonation: The use of ozone, sometimes in combination with UV light or a catalyst, can also effectively degrade nitroaromatic compounds in wastewater. scispace.comkirj.ee

Photocatalysis: Using a semiconductor photocatalyst like titanium dioxide (TiO2) with UV light can also degrade nitrobenzene. researchgate.net

Bioremediation: Biological treatment methods offer a cost-effective and environmentally friendly approach to managing wastewater containing nitroaromatic compounds. mdpi.comnih.gov Specific microorganisms have been identified that can use nitroaromatics as a source of carbon and nitrogen, breaking them down into less harmful substances. mdpi.comnih.govnih.gov Both aerobic and anaerobic bacteria have shown capabilities in degrading various nitroaromatic compounds. nih.gov

Below is a table summarizing potential waste products from the synthesis of this compound and corresponding management strategies.

| Waste Product | Source in Synthesis | Management Strategy |

|---|---|---|

| Spent Nitric and Sulfuric Acid | Nitration of 2-bromo-4-methoxybenzene | Neutralization, recovery, and reuse. |

| Isomeric Byproducts (e.g., other brominated/nitrated isomers) | Side reactions during nitration or bromination | Separation and potential use as a lower-grade product or incineration. |

| Di-brominated compounds | Excess bromine in bromination step | Process optimization to control stoichiometry, separation, and disposal. |

| Organic Solvents (e.g., from extraction/purification) | Work-up and purification steps | Solvent recovery via distillation and recycling. |

| Aqueous Washings | Washing of the crude product | Treatment via AOPs or bioremediation before discharge. |

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Bromo-4-methoxy-1-nitrobenzene?

Methodological Answer:

The synthesis typically involves sequential electrophilic aromatic substitution (EAS) reactions. Starting from 4-methoxyanisole, nitration is performed first using a mixture of nitric and sulfuric acids. The nitro group directs subsequent bromination to the ortho position relative to itself (para to the methoxy group). Key parameters include:

- Nitration : Controlled temperature (0–5°C) to avoid over-nitration and byproducts .

- Bromination : Use of FeBr₃ as a catalyst in a non-polar solvent (e.g., CCl₄) at 50–60°C to ensure regioselectivity .

Characterization via ¹H NMR should confirm substitution patterns: the methoxy proton appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons split based on adjacent substituents .

Basic: How can NMR spectroscopy distinguish positional isomers of brominated nitroaromatic compounds?

Methodological Answer:

¹H NMR analysis is critical for distinguishing isomers:

- Methoxy group : A singlet integrating for 3H at δ 3.8–4.0 ppm confirms the presence of -OCH₃.

- Aromatic protons :

- The proton ortho to the nitro group (position 2) deshields to δ 8.2–8.5 ppm (doublet, J ≈ 2.5 Hz).

- The proton meta to bromine (position 5) appears as a doublet of doublets (δ 7.1–7.3 ppm) due to coupling with adjacent substituents .

¹³C NMR can further validate substitution: the nitro-bearing carbon resonates at ~δ 148–150 ppm .

Advanced: How can regioselectivity challenges in nitration/bromination be resolved for substituted benzene derivatives?

Methodological Answer:

Regioselectivity is governed by directing effects:

- Nitro group : Strongly meta-directing. In this compound, nitration must precede bromination to ensure the bromine occupies the ortho position relative to the nitro group.

- Methoxy group : Ortho/para-directing. Competing directing effects require kinetic control (e.g., low-temperature nitration) to prioritize nitro placement .

Advanced techniques like Hammett substituent constants (σ values) can predict reactivity trends. For example, electron-withdrawing groups (e.g., -NO₂) increase the rate of electrophilic substitution at deactivated positions .

Advanced: What crystallographic methods confirm the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Use slow evaporation of a dichloromethane/hexane mixture to grow high-quality crystals.

- Data collection : A Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL software for structure solution, with R1 values < 0.05 indicating high precision .

The crystal structure will reveal bond angles and distances, such as the shortened C-Br bond (~1.89 Å) and planarity of the aromatic ring .

Advanced: How should researchers address conflicting spectral data in structural elucidation?

Methodological Answer:

Contradictions between NMR, MS, and IR data require cross-validation:

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) with < 5 ppm error. For this compound, expect m/z = 232.97 (C₇H₅BrNO₃⁺) .

- Infrared spectroscopy : Key peaks include ν(NO₂) at 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) .

- XRD validation : If spectral ambiguity persists, SC-XRD provides unambiguous bond connectivity .

Advanced: What mechanistic insights explain competing substitution vs. elimination in reactions of this compound?

Methodological Answer:

Reactivity depends on the nucleophile and solvent:

- Nucleophilic aromatic substitution (SNAr) : Favored by strong electron-withdrawing groups (e.g., -NO₂) activating the ring. Polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) enhance reactivity .

- Elimination : Competing pathways arise with bulky bases (e.g., t-BuOK) in non-polar solvents, leading to dehydrohalogenation. Kinetic studies using Hammett plots (log k vs. σ) can quantify substituent effects on reaction rates .